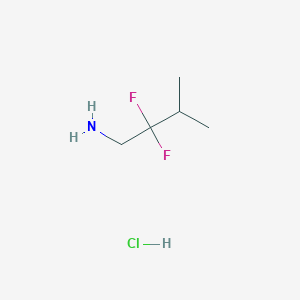

2,2-Difluoro-3-methylbutan-1-amine;hydrochloride

Description

2,2-Difluoro-3-methylbutan-1-amine hydrochloride is a fluorinated amine salt characterized by a branched alkyl chain with two fluorine atoms at the second carbon and a methyl group at the third position. The hydrochloride form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2,2-difluoro-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(2)5(6,7)3-8;/h4H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWFTSNQBUSGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylbutan-1-amine;hydrochloride typically involves the fluorination of 3-methylbutan-1-amine. One common method is the reaction of 3-methylbutan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting 2,2-Difluoro-3-methylbutan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to remove the fluorine atoms, reverting to the parent amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: The parent amine, 3-methylbutan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-methylbutan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine Hydrochloride

- Structure : Incorporates a phenyl ring with 3,4-difluoro substitution instead of a branched alkyl chain.

- Impact : The aromatic system increases lipophilicity and may enhance binding to hydrophobic targets (e.g., receptors), as seen in antipsychotic agents like chlorpromazine hydrochloride .

3,3-Difluoro-1-methylcyclobutanamine Hydrochloride Structure: Cyclobutane ring with difluoro and methyl substituents.

2,2-Difluorocyclopentan-1-amine Hydrochloride Structure: Cyclopentane ring with geminal difluoro groups. Impact: Enhanced steric hindrance and electron-withdrawing effects from fluorine atoms may alter acidity (pKa) and solubility compared to non-fluorinated analogs .

Physicochemical Properties

| Compound | Molecular Weight | Fluorine Position | Key Features | Solubility Trends |

|---|---|---|---|---|

| 2,2-Difluoro-3-methylbutan-1-amine HCl | ~157.6* | C2 geminal F | Branched alkyl, high polarity | Moderate in water/organic mixes |

| 2-(3,4-Difluorophenyl)-3-methylbutan-1-amine HCl | ~235.7* | Aromatic F | Aromatic, lipophilic | Low water solubility |

| 3,3-Difluoro-1-methylcyclobutanamine HCl | 121.13 | Cyclic F | Rigid cyclic structure | High crystallinity, moderate H2O |

| 2,2-Difluorocyclopentan-1-amine HCl | ~149.6* | Cyclic geminal F | Flexible ring, electron-deficient | High in polar solvents |

*Calculated based on molecular formula.

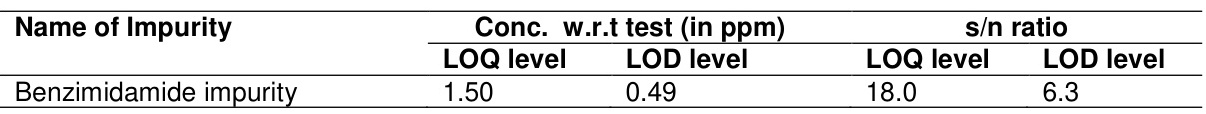

Analytical and Pharmacological Data

- HPLC Calibration : Methods for benzhydroxamic acid hydrochloride (LOD: 0.12 µg/mL, LOQ: 0.40 µg/mL) and hydroxylamine hydrochloride (LOD: 0.08 µg/mL) highlight sensitivity thresholds applicable to fluorinated amines .

- Enzyme Inhibition : Donepezil hydrochloride (IC50: 0.014 µM for AChE) demonstrates how structural rigidity and fluorine placement enhance activity, a trend likely relevant to cyclic difluoro analogs .

Biological Activity

2,2-Difluoro-3-methylbutan-1-amine;hydrochloride (CAS Number: 1779919-89-9) is a fluorinated amine derivative that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of two fluorine atoms on the second carbon of the butan-1-amine structure, which significantly influences its biological activity and interaction with biological systems.

- Molecular Formula : C₅H₁₁F₂N·HCl

- Molecular Weight : 159.60 g/mol

The unique fluorination alters the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms can enhance the compound's binding affinity, leading to potential enzyme inhibition or receptor modulation. This mechanism is crucial for its applications in drug development and therapeutic interventions.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Receptor Binding | Interaction with specific receptors | |

| Antimicrobial Effects | Similar compounds exhibit antimicrobial properties |

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research provides insight into its potential applications:

- Pharmacological Applications : Research has explored the use of fluorinated amines in developing drugs targeting bacterial infections and cancer therapies. For instance, compounds with similar structures have shown promise in inhibiting bacterial growth and tumor cell proliferation.

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into drug candidates has been linked to improved pharmacokinetic properties, including increased metabolic stability and enhanced bioavailability.

Comparative Analysis with Similar Compounds

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| 2,2-Difluoro-3-methylbutan-1-amine | C₅H₁₁F₂N·HCl | Enzyme inhibition, receptor binding |

| 3-Methylbutan-1-amine | C₅H₁₃N | Baseline for comparison; less potent |

| 2,2-Difluoro-3-methylbutan-1-ol | C₅H₁₃F₂O | Potentially different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.